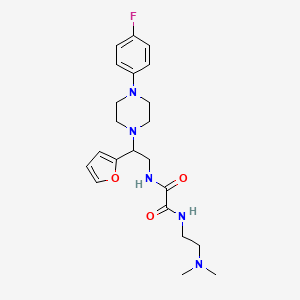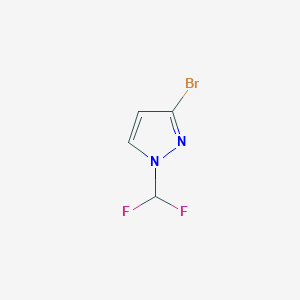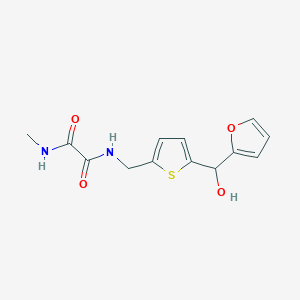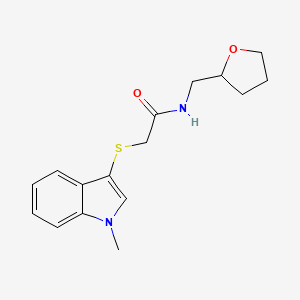![molecular formula C18H20N2OS B2383618 N-[(4-méthyl-2-phényl-1,3-thiazol-5-yl)méthyl]cyclohex-3-ène-1-carboxamide CAS No. 1396814-45-1](/img/structure/B2383618.png)
N-[(4-méthyl-2-phényl-1,3-thiazol-5-yl)méthyl]cyclohex-3-ène-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexene ring, and a carboxamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of scientific research.
Applications De Recherche Scientifique
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biochemical pathways .
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the structure of the derivative . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo various chemical reactions and interact with its targets.
Biochemical Pathways
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Therefore, it’s challenging to outline its impact on bioavailability. The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized via Diels-Alder reactions, which involve the cycloaddition of a diene and a dienophile.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclohexene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and cyclohexene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include primary and secondary amines.
Substitution: Products vary depending on the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide: shares similarities with other thiazole-containing compounds, such as thiamine and sulfathiazole.
Uniqueness
Structural Features: The combination of the thiazole ring, cyclohexene ring, and carboxamide group makes this compound unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
Propriétés
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-16(12-19-17(21)14-8-4-2-5-9-14)22-18(20-13)15-10-6-3-7-11-15/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFPQKRBGLXRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2383536.png)
![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)


![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2383549.png)


![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2383557.png)
![3-tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2383558.png)
